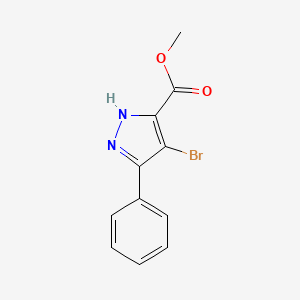

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(12)9(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFHIQDPKMOKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield hydropyrazoles.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and hydropyrazoles, which can be further functionalized for various applications .

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate serves as an essential building block in organic synthesis. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atoms can be substituted with nucleophiles like amines or thiols.

- Oxidation and Reduction : The pyrazole ring can undergo oxidation or reduction, leading to diverse derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

These reactions are pivotal for developing more complex organic molecules relevant in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is investigated for its potential biological activities, particularly in the pharmaceutical field. Research indicates that pyrazole derivatives often exhibit significant antimicrobial and anticancer properties. This compound is being explored as a lead compound for developing new drugs due to its structural characteristics that enhance biological activity .

Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity, although further research is necessary to elucidate these mechanisms fully.

Agricultural Chemistry

In addition to its medicinal applications, this compound is also being studied for potential uses in agricultural chemistry. Its derivatives may serve as effective insecticides or fungicides due to their biological activity against pests and pathogens .

Case Study 1: Anticancer Activity

A study investigated various pyrazole derivatives, including this compound, for their anticancer properties. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxic effects against specific cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated notable inhibitory effects, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations

Substituent Effects on Reactivity: Bromine (Br) in the target compound enhances electrophilicity compared to chlorine (Cl) in the 4-chlorobenzyl analogue. This may influence nucleophilic substitution kinetics .

Steric and Solubility Considerations: The 4-bromophenoxy substituent () increases molecular weight and lipophilicity, which could reduce aqueous solubility compared to the parent compound . The benzyl group in the 4-chlorobenzyl analogue introduces greater steric hindrance, possibly affecting binding interactions in biological targets .

Positional Isomerism :

- In , the carboxylate group is at the 3-position, whereas the target compound has it at the 5-position. This positional difference may alter hydrogen-bonding patterns and molecular conformation .

Biological Activity

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (MBPPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

MBPPC belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of bromine and phenyl groups enhances its reactivity and potential biological interactions. The molecular formula for MBPPC is .

1. Antimicrobial Activity

Research has demonstrated that MBPPC exhibits notable antimicrobial properties. A study indicated that derivatives of pyrazole compounds, including MBPPC, showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| MBPPC | XDR-S. Typhi | 6.25 | 17 |

These results suggest that MBPPC can serve as a potent antimicrobial agent, particularly against resistant strains of bacteria .

2. Anticancer Activity

The anticancer potential of MBPPC has garnered attention in recent studies. Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116, HT29 (colorectal cancer).

- Results : Compounds similar to MBPPC demonstrated significant cytotoxic effects at low micromolar concentrations, with reported GI50 values indicating effective growth inhibition.

Table summarizing anticancer activity:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| MBPPC | MDA-MB-231 | 1.456 |

| MBPPC | HCT116 | 2.688 |

| MBPPC | HT29 | 1.441 |

The mechanism of action appears to involve apoptosis induction, with enhanced caspase-3 activity observed in treated cells .

3. Enzyme Inhibition

MBPPC has also been evaluated for its ability to inhibit specific enzymes critical in various biological pathways. In particular, it has shown promise as an inhibitor of alkaline phosphatase:

- IC50 Value : 1.469 ± 0.02 µM.

This indicates that MBPPC acts as a competitive inhibitor, which is significant for drug development targeting related pathways .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including MBPPC:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against cancer cell lines and bacterial strains . The findings highlighted the structure-activity relationship (SAR), emphasizing the importance of substituents like bromine in enhancing activity.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between MBPPC and target proteins, revealing key amino acid interactions that facilitate its inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yields?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. For example, phenylhydrazine reacts with ethyl acetoacetate derivatives under reflux in ethanol, followed by bromination at the 4-position using N-bromosuccinimide (NBS) in DMF . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of hydrazine to β-ketoester) and temperature (70–80°C for cyclization; 0–5°C for bromination). Purity is confirmed via HPLC (>95%) and NMR spectroscopy.

- Data Contradictions : Some studies report lower yields (~40%) when using polar aprotic solvents (e.g., DMF) due to side reactions, while non-polar solvents (toluene) improve selectivity but slow reaction kinetics .

Q. How is the structure of this compound characterized experimentally?

- Methodology :

- X-ray crystallography : Confirms the planar pyrazole ring (C–N bond lengths: 1.34–1.38 Å) and bromine substituent geometry (C–Br bond: 1.89 Å) .

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), methyl ester (δ 3.8 ppm, singlet), NH proton (δ 12.1 ppm, broad) .

- IR : C=O stretch at 1705 cm⁻¹, N–H stretch at 3200 cm⁻¹ .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The 4-bromo group participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives . The ester group can be hydrolyzed to carboxylic acid (NaOH/EtOH, reflux) for further functionalization .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the compound’s bioactivity in antimicrobial assays?

- Methodology :

- Experimental Design : Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 2–64 µg/mL) .

- Data Analysis : Electron-withdrawing groups (e.g., Br) enhance activity by increasing membrane permeability, while bulky substituents reduce efficacy due to steric hindrance .

Q. What computational approaches validate the compound’s potential as a σ₁ receptor antagonist?

- Methodology :

- Docking Studies : AutoDock Vina simulations show high binding affinity (−9.2 kcal/mol) to the σ₁ receptor’s hydrophobic pocket (PDB: 6DK1) .

- DFT Calculations : HOMO-LUMO gaps (4.3 eV) correlate with stability in physiological conditions .

Q. How do solvent polarity and pH influence the compound’s photophysical properties?

- Methodology :

- UV-Vis Spectroscopy : Absorption maxima shift from 290 nm (non-polar solvents) to 320 nm (polar solvents like DMSO) due to solvatochromism .

- Emission Studies : Fluorescence intensity decreases at pH < 5 due to protonation of the pyrazole NH, quenching excited-state transitions .

Methodological Challenges and Solutions

Q. Why do crystallization attempts of this compound often fail, and how can this be mitigated?

- Challenge : Low solubility in common solvents (e.g., ethanol, acetone) and polymorphism complicate crystal growth.

- Solution : Use mixed solvents (e.g., CHCl₃/hexane) and slow evaporation at 4°C. Additive-driven crystallization (e.g., seed crystals) improves reproducibility .

Q. How can conflicting NMR data for the NH proton be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.